molecular formula C12H16F3N5 B11728446 N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1-(2-fluoroethyl)-1H-pyrazol-4-amine CAS No. 1855943-87-1

N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1-(2-fluoroethyl)-1H-pyrazol-4-amine

Cat. No.: B11728446
CAS No.: 1855943-87-1
M. Wt: 287.28 g/mol
InChI Key: LDMKVLNPRGIWRL-UHFFFAOYSA-N
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Description

N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1-(2-fluoroethyl)-1H-pyrazol-4-amine is a compound characterized by its unique structure, which includes difluoroethyl and fluoroethyl groups attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1-(2-fluoroethyl)-1H-pyrazol-4-amine involves multiple steps, starting with the preparation of the pyrazole ring. The difluoroethyl and fluoroethyl groups are introduced through specific alkylation reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process typically includes purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1-(2-fluoroethyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often requiring specific solvents and temperatures.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrazole derivatives.

Scientific Research Applications

N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1-(2-fluoroethyl)-1H-pyrazol-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1-(2-fluoroethyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and are often the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives with different substituents, such as:

  • N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1-methyl-1H-pyrazol-3-amine
  • N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1,4-dimethyl-1H-pyrazol-5-amine

Uniqueness

The uniqueness of N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1-(2-fluoroethyl)-1H-pyrazol-4-amine lies in its specific combination of difluoroethyl and fluoroethyl groups, which can impart distinct chemical and biological properties compared to other pyrazole derivatives.

This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines, offering potential for new discoveries and applications.

Properties

CAS No.

1855943-87-1

Molecular Formula

C12H16F3N5

Molecular Weight

287.28 g/mol

IUPAC Name

N-[[1-(2,2-difluoroethyl)-5-methylpyrazol-4-yl]methyl]-1-(2-fluoroethyl)pyrazol-4-amine

InChI

InChI=1S/C12H16F3N5/c1-9-10(5-18-20(9)8-12(14)15)4-16-11-6-17-19(7-11)3-2-13/h5-7,12,16H,2-4,8H2,1H3

InChI Key

LDMKVLNPRGIWRL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1CC(F)F)CNC2=CN(N=C2)CCF

Origin of Product

United States

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